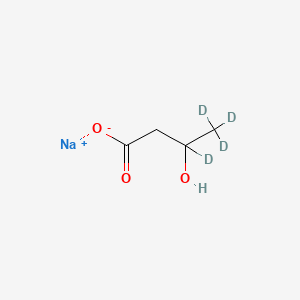
Ethyl Cyclopropylcarboxylate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ethyl Cyclopropylcarboxylate-d4 can be synthesized through several methods. One common approach involves the cyclopropanation of ethylene using ethyl diazoacetate in the presence of a gold catalyst . Other methods include ring contraction of 2-halocyclobutanone, cyclization of alkyl 4-halobutanoates, electroreductive dehalogenation, and decarboxylation of diethyl 1,1-cyclopropyldicarboxylate . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl Cyclopropylcarboxylate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclopropanecarboxylic acid derivatives, while reduction can yield cyclopropylmethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl Cyclopropylcarboxylate-d4 is widely used in scientific research due to its stable isotope labeling. It is utilized in metabolic research to study metabolic pathways in vivo safely. In environmental studies, it serves as a standard for detecting pollutants in air, water, soil, sediment, and food. Additionally, it is used in organic chemistry for chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of Ethyl Cyclopropylcarboxylate-d4 involves its incorporation into metabolic pathways due to its stable isotope labeling. This allows researchers to trace and study the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and research focus.
Vergleich Mit ähnlichen Verbindungen
Ethyl Cyclopropylcarboxylate-d4 can be compared with other similar compounds such as Ethyl Cyclopropylcarboxylate (unlabeled) and other deuterated cyclopropylcarboxylates. Its uniqueness lies in its stable isotope labeling, which provides distinct advantages in research applications, including enhanced accuracy and reliability in data analysis .
Similar compounds include:
- Ethyl Cyclopropylcarboxylate (unlabeled)
- Cyclopropanecarboxylic Acid Ethyl Ester-d4
- Other deuterated cyclopropylcarboxylates
Eigenschaften
IUPAC Name |
ethyl 2,2,3,3-tetradeuteriocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOSDVZPSGLFZ-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)OCC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747753 |
Source


|
| Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927810-77-3 |
Source


|
| Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)





